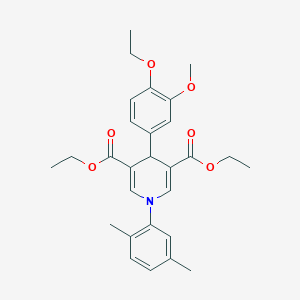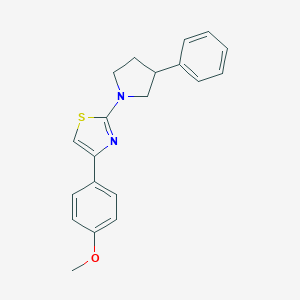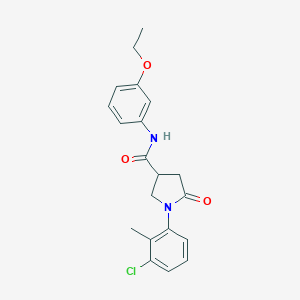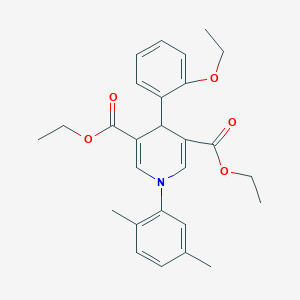
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: Dihydropyridines can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert dihydropyridines to tetrahydropyridines.
Substitution: Various substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions typically use reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridines.
科学研究应用
Chemistry
In chemistry, dihydropyridine derivatives are studied for their unique electronic properties and potential as ligands in coordination chemistry.
Biology
Biologically, these compounds are significant due to their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Medicine
In medicine, dihydropyridine derivatives are used to develop drugs for hypertension and angina. Their ability to modulate calcium channels makes them valuable in therapeutic applications.
Industry
Industrially, these compounds are used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis.
作用机制
The mechanism of action of dihydropyridine derivatives involves their interaction with L-type calcium channels. By binding to these channels, they inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial for their use as antihypertensive agents.
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties.
Uniqueness
3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-ETHOXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may have unique structural features that confer specific pharmacological properties, such as enhanced selectivity or potency.
属性
分子式 |
C28H33NO6 |
|---|---|
分子量 |
479.6g/mol |
IUPAC 名称 |
diethyl 1-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO6/c1-7-33-24-13-12-20(15-25(24)32-6)26-21(27(30)34-8-2)16-29(17-22(26)28(31)35-9-3)23-14-18(4)10-11-19(23)5/h10-17,26H,7-9H2,1-6H3 |
InChI 键 |
CDMXVPRJKURXLD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C3=C(C=CC(=C3)C)C)C(=O)OCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B395037.png)
![4-[(diethylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B395040.png)
![4-(diethylsulfamoyl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B395041.png)


![10-benzyl-9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B395046.png)
![ethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B395047.png)

![N-[(4-bromophenyl)(phenyl)methyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B395049.png)
![3-(2-chlorophenyl)-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395052.png)
![4,6-dinitro-N,2-bis[4-(trifluoromethoxy)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B395053.png)


![3-(2-chlorophenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B395057.png)
